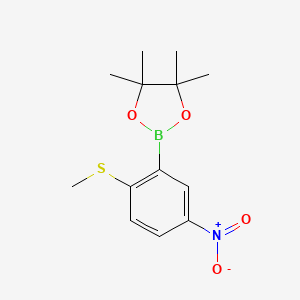

2-Methylthio-5-nitrophenylboronic acid pinacol ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methylthio-5-nitrophenylboronic acid pinacol ester is an organoboron compound that has gained attention in the field of organic synthesis. This compound is particularly valuable due to its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

The synthesis of 2-Methylthio-5-nitrophenylboronic acid pinacol ester typically involves the reaction of 2-Methylthio-5-nitrophenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as toluene or dichloromethane and may require heating to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

2-Methylthio-5-nitrophenylboronic acid pinacol ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for cross-coupling, hydrogen or hydride donors for reduction, and oxidizing agents such as m-chloroperbenzoic acid for oxidation . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Methylthio-5-nitrophenylboronic acid pinacol ester is utilized in various scientific research applications:

Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.

Industry: The compound is used in the production of advanced materials and polymers.

Mechanism of Action

The primary mechanism of action for 2-Methylthio-5-nitrophenylboronic acid pinacol ester involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This process is highly efficient and allows for the formation of complex organic structures with high precision.

Comparison with Similar Compounds

Similar compounds to 2-Methylthio-5-nitrophenylboronic acid pinacol ester include other boronic esters such as phenylboronic acid pinacol ester and 2,2’-bithiophene-5-boronic acid pinacol ester . While these compounds share similar reactivity in cross-coupling reactions, this compound is unique due to the presence of both a methylthio and a nitro group, which can influence its reactivity and the types of products formed .

Biological Activity

2-Methylthio-5-nitrophenylboronic acid pinacol ester (CAS No. 2377610-39-2) is an organoboron compound that has garnered interest due to its potential biological applications and its role in synthetic organic chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Biological Activity and Pharmacological Properties

Anticancer Activity

Research indicates that boronic acids can influence cancer cell proliferation and apoptosis. For example, studies on related compounds demonstrate that they can induce cell cycle arrest and apoptosis in various cancer cell lines such as MCF-7 (breast cancer) and HCT-15 (colon cancer) by altering gene expression related to cell survival .

Enzyme Inhibition

Boronic acids are known to inhibit proteasome activity, which is crucial for protein degradation in cells. This inhibition can lead to the accumulation of pro-apoptotic factors, thereby promoting apoptosis in cancer cells. The potential of this compound as a proteasome inhibitor warrants further investigation .

Case Studies and Research Findings

A review of literature reveals several studies that highlight the biological implications of boronic acid derivatives:

Future Directions

Given the promising biological activities associated with boronic acid derivatives, further research into this compound could elucidate its potential therapeutic applications. Key areas for future research include:

- In Vivo Studies: Conducting animal studies to assess the pharmacokinetics and bioavailability of the compound.

- Mechanistic Studies: Investigating the specific molecular targets affected by this compound to understand its mode of action.

- Combination Therapies: Exploring synergistic effects when used in conjunction with existing chemotherapeutic agents.

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(2-methylsulfanyl-5-nitrophenyl)-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BNO4S/c1-12(2)13(3,4)19-14(18-12)10-8-9(15(16)17)6-7-11(10)20-5/h6-8H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOPLSPLZFABVSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)[N+](=O)[O-])SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.